3-Chloro-1-(4-fluorophenyl)propan-1-ol
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Overview
Description
3-Chloro-1-(4-fluorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H10ClFO and its molecular weight is 188.63. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- 3-Chloro-1-(4-fluorophenyl)propan-1-ol has been effectively synthesized through an enantioselective process. Lipase-catalyzed synthesis enables the production of enantiopure forms of this compound, demonstrating its potential for applications in stereochemistry and drug synthesis (Pop et al., 2011).
Crystal Structure Analysis
- The compound has been characterized through crystal structure analysis, contributing to our understanding of its molecular configuration. This characterization is crucial for applications in material science and molecular engineering (Salian et al., 2018).
Antimicrobial Activity
- There's research indicating potential antimicrobial properties associated with derivatives of this compound. This suggests its possible use in developing new antimicrobial agents (Nagamani et al., 2018).
Catalytic Applications
- Research also delves into the use of this compound in catalysis. For instance, its utilization in transfer hydrogenation processes demonstrates its potential in synthetic chemistry and industrial applications (Aydemir et al., 2014).
Asymmetric Synthesis
- The compound has been employed in asymmetric synthesis, particularly in generating chiral intermediates for antidepressant drugs. This underscores its importance in pharmaceutical synthesis (Choi et al., 2010).
Mechanism of Action
Target of Action
This compound is a synthetic intermediate, and its specific biological targets may depend on the final compounds it is used to synthesize .
Mode of Action
It’s known that this compound can be synthesized from 3-chloro-1-(4-fluorophenyl)propan-1-one using a reduction reaction with sodium borohydride (nabh4) . The resulting alcohol group may interact with biological targets through hydrogen bonding or other intermolecular interactions.
Action Environment
The action, efficacy, and stability of 3-Chloro-1-(4-fluorophenyl)propan-1-ol can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound and its interactions with biological targets .
Biochemical Analysis
Biochemical Properties
It is known to be used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in the detoxification of aldehydes and ketones.
Cellular Effects
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may influence cellular processes related to the detoxification of aldehydes and ketones.
Molecular Mechanism
As a precursor to Aldo-Keto reductase inhibitors , it may exert its effects through the inhibition of these enzymes, thereby affecting the detoxification of aldehydes and ketones.
Metabolic Pathways
Given its role as a precursor to Aldo-Keto reductase inhibitors , it may interact with enzymes involved in the detoxification of aldehydes and ketones.
Properties
IUPAC Name |
3-chloro-1-(4-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGPYILQJAINSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCl)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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